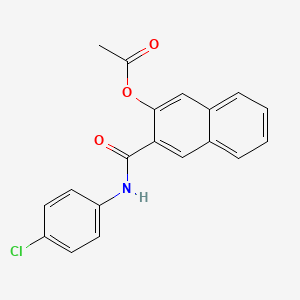

Naphthol AS-E acetate

描述

Historical Context of Naphthol AS-E and Related Compounds in Chemical Synthesis

The development of Naphthol AS compounds dates back to 1911, when chemists at K. Oehler Anilin- und Anilinfarbenfabrik Offenbach discovered their utility as precursors for dyes, particularly for wool applications. wikipedia.org This discovery was a significant step forward from the use of β-naphthol, as the Naphthol AS series offered greater substantivity and a broader range of applications in dyeing processes. cutm.ac.in These compounds are arylamides of 2-hydroxy-3-naphthoic acid. wikipedia.orgcutm.ac.in The synthesis of Naphthol AS-E, for instance, involves the condensation of 4-Chlorobenzenamine and 3-Hydroxy-2-naphthoic acid. chemicalbook.com The subsequent acetylation of these Naphthol AS compounds, leading to derivatives like Naphthol AS-E acetate (B1210297), represents a strategic modification to alter properties such as solubility and reactivity for specific applications.

Significance of Naphthol AS-E Acetate as a Precursor or Derivative in Scientific Investigations

This compound primarily serves as a substrate in histochemical and cytochemical staining procedures. biosynth.comscbt.com Its acetylated form is a key feature, as the enzymatic cleavage of the acetate group by esterases within tissues is a fundamental step in its application. This reaction liberates the naphthol compound, which then couples with a diazonium salt to form a visible, insoluble azo dye at the site of enzyme activity. quizlet.comsigmaaldrich.com This principle allows for the precise localization of various esterases within cells and tissues.

Beyond its role in histochemistry, Naphthol AS-E has been investigated as a precursor for the development of potential therapeutic agents. For instance, it has been identified as an inhibitor of the CREB-mediated gene transcription, a pathway often overactivated in various cancers. nih.govnih.govglpbio.com Researchers have designed and synthesized derivatives of Naphthol AS-E, such as O-aminated versions, in an effort to create prodrugs with improved aqueous solubility and targeted activation within tumor tissues. nih.gov

Overview of Key Research Domains Utilizing this compound

The primary research domain for this compound and its related compounds is in enzyme histochemistry and cytochemistry. These techniques are crucial for the diagnosis and classification of various diseases, including leukemias. biomedscidirect.com

Enzyme Histochemistry and Cytochemistry:

Naphthol AS-D acetate is a key substrate for the non-specific esterase (NSE) reaction, which is instrumental in identifying cells of the monocytic series. biomedscidirect.comnih.gov A strong positive reaction for Naphthol AS-D acetate esterase, which is inhibited by sodium fluoride (B91410) (NaF), is a characteristic feature of monocytes and is used to differentiate acute monocytic or monoblastic leukemia from other types of acute leukemias. biomedscidirect.com Similarly, Naphthol AS-D chloroacetate (B1199739) esterase is used as a marker for granulocytes and mast cells and can be applied to paraffin-embedded tissue sections. quizlet.comresearchgate.net

The broader family of naphthol-based substrates, including α-naphthyl acetate, is used to identify T-lymphocytes, where a strong, localized reaction product is indicative of this cell type. nih.govnih.gov These staining methods are valuable in the study of lymphoproliferative disorders and in understanding the distribution of different immune cells in tissues. nih.govnih.gov The general principle of these reactions involves the enzymatic hydrolysis of the substrate, followed by a coupling reaction with a diazonium salt to produce a colored precipitate, allowing for the visualization of enzyme activity. quizlet.com

Cancer Research:

Naphthol AS-E has been identified as a cell-permeable inhibitor of the interaction between the KIX domain of the CREB-binding protein (CBP) and the KID domain of CREB. chemicalbook.comnih.govglpbio.com This interaction is crucial for CREB-mediated gene transcription, which is often implicated in cancer cell proliferation and survival. nih.gov Studies have shown that Naphthol AS-E can inhibit the growth of various cancer cell lines and down-regulate the expression of CREB target genes. nih.govglpbio.com This has spurred further research into synthesizing and evaluating derivatives of Naphthol AS-E as potential anticancer agents. nih.govnih.govnih.gov

Data Table of Research Findings

| Research Area | Compound | Key Finding | Reference |

| Leukemia Diagnosis | Naphthol AS-D Acetate | Strong positivity in monocytic cells, inhibited by NaF, aids in diagnosing acute monocytic leukemia. | biomedscidirect.com |

| Lymphocyte Identification | α-Naphthyl Acetate | Strong, globular staining pattern is a specific marker for T-lymphocytes. | nih.gov |

| Cancer Therapy | Naphthol AS-E | Inhibits CREB-mediated gene transcription by binding to the KIX domain of CBP, showing potential as an anticancer agent. | chemicalbook.comnih.govglpbio.com |

| Tuberculous Lesions | Naphthol AS-D Acetate | Esterase activity is observed in mononuclear phagocytes in healing tuberculous lesions. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

[3-[(4-chlorophenyl)carbamoyl]naphthalen-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClNO3/c1-12(22)24-18-11-14-5-3-2-4-13(14)10-17(18)19(23)21-16-8-6-15(20)7-9-16/h2-11H,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHDDLDQONYNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232972 | |

| Record name | 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84100-15-2 | |

| Record name | 3-(Acetyloxy)-N-(4-chlorophenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84100-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(N-(p-Chlorophenyl)carbamoyl)-3-naphthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(p-chlorophenyl)carbamoyl]-3-naphthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B2RBU5E4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways of Naphthol AS-E Acetate (B1210297)

The traditional synthesis of Naphthol AS-E acetate is a two-step process. It begins with the formation of the Naphthol AS-E core via a condensation reaction, followed by an esterification step to yield the final acetate compound.

Condensation Reactions in Naphthol AS-E Synthesis

The foundational molecule, Naphthol AS-E, is chemically known as 3-hydroxy-N-(4-chlorophenyl)-2-naphthamide. Its synthesis is primarily achieved through the condensation of 3-hydroxy-2-naphthoic acid with p-chloroaniline. mdpi.com This acylation reaction is typically catalyzed by phosphorus(III) compounds, such as phosphorus trichloride (B1173362) (PCl₃). ucj.org.ua

The reaction is generally performed in a high-boiling point solvent like chlorobenzene, o-xylene (B151617), or o-chlorotoluene. mdpi.comucj.org.ua The process involves heating the reactants in the presence of the catalyst, which facilitates the formation of the amide bond. The selection of the solvent is critical, as the reaction temperature influences the rate and yield. For instance, using o-xylene (boiling point 145 °C) with a catalytic amount of PCl₃ (e.g., 2 mol%) can produce the anilide in nearly quantitative yield under milder conditions than boiling in aniline (B41778) (184 °C). ucj.org.ua The reaction mechanism involves the activation of the carboxylic acid by the phosphorus catalyst, followed by nucleophilic attack by the aniline.

Table 1: Catalysts and Solvents in the Synthesis of 3-Hydroxy-2-Naphthoic Acid Anilide

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| PCl₃ | o-Xylene | 145 | ~98 | ucj.org.uaucj.org.ua |

| PCl₃ | o-Chlorotoluene | 156 | ~98 | ucj.org.ua |

| PCl₃ | Chlorobenzene | Reflux | Not specified | mdpi.com |

| Phosphorous Acid | Various (Toluene, Octane, etc.) | Boiling | Up to 98 | ucj.org.ua |

Esterification Routes to this compound

The final step in the established pathway is the esterification of the hydroxyl group of Naphthol AS-E to form this compound. This is a type of acylation reaction, specifically an acetylation. While direct literature for the acetylation of Naphthol AS-E is sparse, the process can be inferred from standard procedures for acetylating phenols and naphthols.

A common method involves reacting the naphthol with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, in the presence of a catalyst. sciencepublishinggroup.comniscpr.res.in Various catalytic systems can be employed to facilitate this transformation.

Acid Catalysis : Protonic acids like p-toluenesulfonic acid or strong acids like perchloric acid can effectively catalyze the acetylation. iastate.edu Perchloric acid, in particular, is known to catalyze acetylation at very high rates. iastate.edu

Base Catalysis : Tertiary amines such as pyridine (B92270) or triethylamine (B128534) are frequently used as basic catalysts. 4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for acylating even sterically hindered alcohols. niscpr.res.in

Metal Salt Catalysis : A range of Lewis acids and metal salts have been shown to be effective, including nickel nitrate (B79036), cobalt chloride, and zinc chloride. sciencepublishinggroup.comniscpr.res.in An environmentally friendly protocol using a catalytic amount of nickel nitrate in refluxing acetonitrile (B52724) has been developed for the selective acetylation of 2-naphthol (B1666908). sciencepublishinggroup.com

Solid Catalysts : Heterogeneous catalysts like expansive graphite (B72142) offer advantages such as ease of separation and reusability. niscpr.res.in

The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, to afford the corresponding acetate ester in high yield. niscpr.res.in

Table 2: Representative Catalytic Systems for Naphthol Acetylation

| Catalyst | Acetylating Agent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Nickel Nitrate | Acetic Acid | Refluxing acetonitrile | High chemoselectivity, simple work-up | sciencepublishinggroup.com |

| Expansive Graphite | Acetic Anhydride | Room temp. or reflux | Reusable catalyst, mild conditions | niscpr.res.in |

| Perchloric Acid | Acetic Anhydride | Room temp. in glacial acetic acid | Extremely fast reaction rate | iastate.edu |

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. Advanced approaches to the synthesis of Naphthol AS-E and its derivatives focus on one-pot reactions, novel catalytic systems, and adherence to green chemistry principles.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, avoiding the need to isolate intermediates. mdpi.comarabjchem.org While a direct one-pot synthesis of this compound is not documented, the synthesis of structurally related amidoalkyl naphthols via MCRs is well-established. arabjchem.orgijcmas.comresearchcommons.org

These reactions typically involve the condensation of a naphthol (like 2-naphthol), an aldehyde, and an amide (or nitrile) in the presence of a catalyst. mdpi.comarabjchem.org The reaction is believed to proceed through the in-situ formation of an ortho-quinone methide intermediate from the reaction of the naphthol and aldehyde, which is then attacked by the nucleophilic amide. ijcmas.com This strategy allows for the rapid construction of diverse libraries of Naphthol AS-type derivatives.

Table 3: Catalysts for One-Pot Synthesis of Amidoalkyl Naphthols

| Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Potassium Hydrogen Sulfate (KHSO₄) | 100 °C, Solvent-free | 83-96 | mdpi.com |

| Nano-BF₃·SiO₂ | 80 °C, Ethyl Acetate | High | arabjchem.org |

| Zirconyl(IV) Chloride (ZrOCl₂) | Room Temp., 1,2-DCE | Good | researchcommons.org |

Catalytic Systems in this compound Synthesis

The choice of catalyst is pivotal in optimizing the synthesis of Naphthol AS-E and its acetate. As detailed in the sections above, both steps of the synthesis are amenable to a wide range of catalytic systems.

For Condensation (Amide Formation) : Phosphorus(III) compounds like PCl₃ are effective homogeneous catalysts. ucj.org.uaucj.org.ua The efficiency of these catalysts can be influenced by the solvent medium, with higher polarity solvents sometimes increasing the reaction rate. ucj.org.ua

For Esterification (Acetate Formation) : Both homogeneous (e.g., nickel nitrate, DMAP) and heterogeneous (e.g., expansive graphite, nano-BF₃·SiO₂) catalysts are effective for the acetylation of the naphthol hydroxyl group. sciencepublishinggroup.comniscpr.res.inarabjchem.org Heterogeneous catalysts are particularly advantageous for process optimization due to their ease of recovery and potential for reuse. mdpi.comarabjchem.org

For One-Pot Reactions : A diverse array of Lewis and Brønsted acid catalysts have been employed for the multicomponent synthesis of related amidoalkyl naphthols. These include simple salts like KHSO₄, solid-supported catalysts like nano-BF₃·SiO₂, and novel systems like magnetic nanoparticle-supported ionic liquids, which combine high activity with facile magnetic separation. mdpi.comarabjchem.org

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies reported for the synthesis of Naphthol AS derivatives and related compounds align with these principles.

Solvent-Free Reactions : Performing reactions without a solvent ("neat" or under "grindstone chemistry" conditions) minimizes volatile organic compound (VOC) emissions and simplifies purification. The one-pot synthesis of amidoalkyl naphthols has been successfully achieved under solvent-free conditions using catalysts like KHSO₄ or tannic acid. mdpi.comorientjchem.org

Use of Reusable Catalysts : The development of heterogeneous and magnetically separable catalysts is a key green strategy. Catalysts like nano-BF₃·SiO₂, expansive graphite, and ionic liquids supported on magnetic nanoparticles (AIL@MNP) can be recovered after the reaction and reused for multiple cycles without a significant loss of activity. niscpr.res.inmdpi.comarabjchem.orgaraku.ac.ir

Energy Efficiency : Microwave irradiation has been used as an energy-efficient heating method to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. asianpubs.org The acetylation of phenols with acetic anhydride, for example, can be achieved in minutes under microwave irradiation. asianpubs.org

Use of Benign Catalysts : Employing non-toxic, inexpensive, and biodegradable catalysts like tannic acid represents a move towards more sustainable chemical synthesis. orientjchem.org

Derivatization Strategies for this compound

Derivatization is a key strategy to modify the properties of a lead compound, such as Naphthol AS-E, to enhance its therapeutic potential. These modifications can improve solubility, stability, and biological activity.

In an effort to improve the aqueous solubility of Naphthol AS-E (1), an O-aminated derivative (2) was designed as a prodrug. nih.govnih.gov The rationale was that the amino group would increase water solubility and that the N-O bond could be cleaved in hypoxic tumor environments, releasing the active compound. nih.gov The synthetic route towards this O-aminated derivative involved several steps, starting from Naphthol AS-E.

During the synthesis, an unexpected novel transformation was discovered where aryl triflates and ethyl acetohydroximate reacted to form oxazoles. nih.govnih.gov Although the originally intended O-amino Naphthol AS-E was not successfully synthesized, an O-tert-butylamino derivative, 3-[(tert-Butylamino)oxy]-N-(4-chlorophenyl)-2-naphthamide (22), was produced. nih.gov However, this derivative was found to be biologically inactive, suggesting that the N-O bond was not easily cleaved due to steric and electronic factors. nih.govnih.gov

A key intermediate in the attempted synthesis is compound 8 , which was obtained in a 54% yield as a yellow solid. The synthesis of another intermediate, 9 , was achieved with a 37% yield. nih.gov

| Compound | Yield | Physical Appearance | Reference |

|---|---|---|---|

| Intermediate 8 | 54% | Yellow solid | nih.gov |

| Intermediate 9 | 37% | Yellow solid | nih.gov |

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how chemical structure relates to biological activity. For Naphthol AS-E (1a), SAR studies were conducted by modifying the pendant phenyl ring. nih.govnih.gov These studies aimed to identify analogues with improved potency as inhibitors of the KIX-KID interaction, which is crucial for CREB-dependent gene transcription. nih.govacs.org

The research indicated that for inhibiting the KIX-KID interaction, a small, electron-withdrawing group at the para-position of the phenyl ring was preferred. nih.govnih.gov Naphthol AS-E itself was found to bind to the KIX domain of CBP with a dissociation constant (Kd) of 8.6 μM and to block the KIX-KID interaction with an IC50 of 2.26 μM. medchemexpress.comabmole.com Conformationally constrained analogues of Naphthol AS-E were also synthesized to investigate its bioactive conformation, suggesting that the global energy minimum conformation is likely the active one. acs.orgresearchgate.net

The preparation of naphthol derivatives with a variety of substituents is a broad area of research, aiming to generate novel compounds with diverse chemical and biological properties. chinesechemsoc.orgresearchgate.netasianpubs.org

One approach involves the asymmetric transfer hydrogenation of naphthol and phenol (B47542) derivatives, which can produce chiral alcohols with high enantioselectivity. chinesechemsoc.org Another method is the direct ortho-selective amination of 2-naphthol and its analogues with hydrazines, providing a route to N-arylaminated naphthol derivatives without the formation of common byproducts. acs.org

The synthesis of 1-nitro-2-naphthol (B1581586) derivatives can be achieved by reacting 2-naphthol derivatives with tert-butyl nitrite (B80452). google.com Additionally, substituted 1-naphthol (B170400) derivatives have been synthesized through a two-step process involving a Diels-Alder cycloaddition followed by a Cu-catalyzed aromatization reaction. researchgate.net Electrophilic cyclization of alkynes provides another efficient route to multisubstituted 2-iodonaphthalenes and 3-halo-2-naphthols under mild conditions. nih.gov

| Synthetic Method | Key Reagents/Catalysts | Type of Derivative Produced | Reference |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Pd/C, (R,R)-C11, DABCO, HCOONa | Chiral alcohols | chinesechemsoc.org |

| Direct ortho-Selective Amination | Hydrazines | N-arylaminated naphthols | acs.org |

| Nitration | tert-Butyl nitrite | 1-Nitro-2-naphthol derivatives | google.com |

| Diels-Alder/Aromatization | Furan, Cu-catalyst | Substituted 1-naphthols | researchgate.net |

| Electrophilic Cyclization | I2, ICl, Br2, NBS | Multisubstituted 2-iodonaphthalenes and 3-halo-2-naphthols | nih.gov |

Investigation of Reaction Mechanisms

Understanding the mechanisms of chemical reactions is critical for optimizing reaction conditions, predicting outcomes, and discovering new transformations.

During the attempted synthesis of O-aminated Naphthol AS-E, a novel reaction pathway was discovered. nih.gov The proposed mechanism for the transformation of aryl triflate 4 to the oxazole (B20620) 7a involves the transfer of the trifluoromethanesulfonyl group to ethyl acetohydroximate, forming intermediates 10 and 11 . A subsequent Beckmann-type rearrangement of 10 is thought to produce cation 12 , which is then trapped by the naphthoxide 11 to yield 13 . A final nih.govnih.gov-sigmatropic rearrangement of 13 followed by elimination leads to the oxazole product 7a . nih.gov

Another area of mechanistic investigation is the electrochemical dehydrogenative sp2-coupling of naphthols. This process can lead to novel polycyclic naphthalenone motifs, with the reaction being highly dependent on the solvent used. acs.org Mechanistic studies suggest the importance of a solvent cage formed by 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) in activating a key intermediate and facilitating the cyclization. acs.org

In many chemical reactions, the formation of side products can reduce the yield of the desired product and complicate purification. Understanding the mechanisms leading to these side products is essential for process optimization.

In the reaction of β-naphthol with nitrostyrene-derived Morita-Baylis-Hillman (MBH) acetates, both the expected SN2' product (naphthopyran 5 ) and an unexpected SN2 product (6 ) were formed. researchgate.net The reaction, intended to proceed via a cascade of C-C and C-O bond formations through a 6-endo-trig cyclization, yielded a mixture of regioisomers. researchgate.net Density Functional Theory (DFT) calculations were employed to understand the preference for the SN2' pathway over the SN2 pathway. The calculations revealed that the energy barrier for the formation of the major product, naphthopyran 5a , was lower than that for the minor product 6a . researchgate.net

Enzymatic and Biochemical Applications

Naphthol AS-E Acetate (B1210297) as a Substrate for Esterase Activity

Esterases are a broad class of enzymes that catalyze the hydrolysis of ester bonds. Naphthol AS-E acetate is a synthetic substrate designed to be specifically cleaved by these enzymes. The fundamental principle behind its use lies in the enzymatic release of a naphthol compound, which can then be visualized through a subsequent chemical reaction.

Alpha-Naphthyl Acetate Esterase (ANAE) Assays

Alpha-naphthyl acetate esterase (ANAE) assays are widely used for the cytochemical identification of various cell types, particularly in hematology and immunology. google.comnih.gov In these assays, α-Naphthyl acetate is hydrolyzed by the ANAE enzyme, which is present in cells like monocytes, granulocytes, and lymphocytes, to produce α-naphthol. alfa-chemistry.combaso.com.cn This product then couples with a diazonium salt, such as hexazotized pararosaniline or Fast Blue B salt, to form a colored precipitate at the site of enzyme activity. baso.com.cnalfa-chemistry.compscientifics.com This allows for the visualization and differentiation of cell populations. For instance, T-lymphocytes typically show a distinct, localized pattern of staining, while monocytes exhibit a more diffuse cytoplasmic reaction. nih.gov The intensity and pattern of the staining can provide valuable information for diagnosing conditions like monocytic leukemia. google.com

Different methods, including colorimetric assays and those utilizing reverse-phase high-performance liquid chromatography (RP-HPLC), have been developed to quantify ANAE activity. nih.govplos.org Some assays use a simultaneous-coupling azo dye method, where the enzymatic hydrolysis and the color-forming reaction occur concurrently. nih.gov

Non-Specific Esterase Staining

The term "non-specific esterase" staining often refers to assays that utilize substrates like α-naphthyl acetate to detect a broad range of esterase activities without specificity to a particular isoenzyme. baso.com.cnalfa-chemistry.compscientifics.com Because α-Naphthyl acetate can be broken down by various esterases, these stains are valuable for identifying cells with general esterase activity. baso.com.cnalfa-chemistry.com The underlying principle is the same as in ANAE assays: the enzymatic hydrolysis of the naphthyl ester followed by an azo-coupling reaction to produce a visible color. baso.com.cnpscientifics.com This lack of specificity is advantageous when the goal is to identify a general cell lineage, such as monocytes, which are rich in these enzymes. google.com

Specific Esterase Staining (e.g., Naphthol AS-D Chloroacetate (B1199739) Esterase)

In contrast to non-specific esterase staining, specific esterase assays target particular esterase enzymes. A prominent example is the Naphthol AS-D chloroacetate esterase stain, often referred to as the "specific esterase stain" because its activity is primarily localized in cells of the granulocytic lineage. alfa-chemistry.combasobiotech.comsigmaaldrich.com This technique, also known as the Leder stain, uses Naphthol AS-D chloroacetate as the substrate. sigmaaldrich.comnih.gov The enzyme hydrolyzes the substrate, and the resulting naphthol derivative couples with a diazonium salt to form a distinct red-brown precipitate in the cytoplasm. alfa-chemistry.combasobiotech.combaso.com.cn This specificity makes it a critical tool for identifying granulocytes and their precursors in blood and bone marrow smears, as well as in tissue sections. basobiotech.comsigmaaldrich.com

Cholinesterase Activity Assays (e.g., Acetylcholinesterase)

Naphthyl acetates, including α-naphthyl acetate and β-naphthyl acetate, also serve as substrates in assays for cholinesterase activity, including that of acetylcholinesterase (AChE). researchgate.netresearchgate.netgoogle.com These assays are significant in various fields, from toxicology, for assessing exposure to organophosphate and carbamate (B1207046) insecticides, to clinical research related to conditions like Alzheimer's disease. researchgate.netnih.gov The principle involves the enzymatic cleavage of the naphthyl acetate substrate by AChE to yield naphthol. researchgate.netnih.gov The amount of naphthol produced, which is proportional to the enzyme's activity, can be quantified. Methods for quantification include reacting the naphthol with a chromogenic agent like Fast Blue B salt to form a colored dye, or by using techniques such as RP-HPLC with UV detection to directly measure the conversion of the substrate to its product. researchgate.netnih.govplos.org

Mechanism of Enzymatic Hydrolysis and Azo-Coupling Reactions

The utility of this compound and related compounds in enzyme assays hinges on a two-step chemical process: enzymatic hydrolysis followed by an azo-coupling reaction.

Formation of Naphthol Intermediates

The initial and critical step in these assays is the enzymatic hydrolysis of the this compound substrate by an esterase. celignis.comnih.gov The enzyme recognizes and cleaves the ester bond within the substrate molecule. nih.gov This catalytic action results in the release of a free naphthol derivative, specifically a Naphthol AS-E intermediate, and an acetate molecule. nih.govnih.gov The rate of formation of this naphthol intermediate is directly proportional to the activity of the esterase enzyme present in the sample. This enzymatic reaction is the basis for the specificity and sensitivity of the assay. In the context of lignocellulosic biomass, hydrolysis is a key process for breaking down complex polysaccharides into simpler sugars. celignis.com While the substrates are different, the fundamental principle of enzymatic cleavage of chemical bonds is analogous.

The liberated naphthol intermediate is a phenolic compound that is reactive and serves as the primary indicator of enzyme activity. nih.govresearchgate.net In the subsequent step, this intermediate partakes in an azo-coupling reaction. This reaction involves a diazonium salt, which acts as a coupling agent. alfa-chemistry.combasobiotech.comresearchgate.net The diazonium salt reacts with the electron-rich naphthol intermediate to form a highly colored and often insoluble azo dye. nih.govnih.govnih.gov This dye precipitates at the site of the enzymatic activity, providing a distinct, visible marker that can be observed under a microscope. alfa-chemistry.combaso.com.cn The choice of diazonium salt can influence the color and properties of the final precipitate. nih.gov

Diazonium Salt Formation and Chromogenic Precipitation

The fundamental principle behind the use of this compound in detecting esterase activity lies in its enzymatic hydrolysis to an insoluble naphthol derivative. This product then couples with a diazonium salt, which is simultaneously present in the reaction mixture, to form a highly colored, insoluble azo dye at the site of enzyme activity. sigmaaldrich.comoup.comsigmaaldrich.com This process, known as simultaneous coupling, allows for the precise localization of esterase enzymes within cells and tissues. researchgate.net

The choice of diazonium salt can be optimized for different pH ranges, enabling the study of esterase activity under various conditions. researchgate.net For instance, Fast Blue RR salt is commonly used in these reactions. researchgate.netnih.gov The resulting azo dye's color intensity is proportional to the amount of enzyme activity, forming the basis for both qualitative and quantitative assessments. researchgate.net This chromogenic precipitation is a cornerstone of histochemical staining methods for esterases. sigmaaldrich.com

Inhibition Studies of Esterase Activity using this compound

This compound serves as a substrate in studies investigating the inhibition of esterase activity. By measuring the reduction in the rate of its hydrolysis, researchers can determine the potency and mechanism of various inhibitors. This approach is crucial for characterizing different types of esterases and for screening potential therapeutic agents that target these enzymes.

Sodium Fluoride (B91410) Inhibition Tests

Sodium fluoride (NaF) is a well-known inhibitor of certain types of esterases, and its effect is often studied using this compound or similar naphthyl acetate substrates. nih.govresearchgate.net These inhibition tests are particularly useful in distinguishing between different classes of esterases, such as those found in monocytes versus lymphocytes. nih.gov For example, monocytic non-specific esterase activity is characteristically sensitive to sodium fluoride inhibition, a feature utilized in hematological differentiation. nih.govresearchgate.net The degree of inhibition can vary significantly between species and cell types, highlighting the diverse nature of esterase enzymes. nih.gov

Table 1: Differential Sodium Fluoride Sensitivity of α-Naphthyl Acetate Esterase (ANAE) in Leukocytes of Various Species

| Species | Cell Type | NaF Concentration (low) | NaF Concentration (high) | % Inhibition |

| Human | Monocytes | Complete Inhibition | - | - |

| Canine | Monocytes | Slight Inhibition | Complete Inhibition | - |

| Bovine | Monocytes | Slight Inhibition | - | 1% not inhibited |

| Murine | Peritoneal Macrophages | Moderate Inhibition | - | - |

| Human | Lymphocytes | No/Negligible Sensitivity | Marked Sensitivity | 73% |

| Bovine | Lymphocytes | Slight Sensitivity | Marked Sensitivity | 86% |

| Canine | Lymphocytes | Moderate Sensitivity | Marked Sensitivity | 93% |

| Murine | Lymphocytes | No/Negligible Sensitivity | Complete Inhibition | - |

Source: Adapted from research findings on the differential sensitivity of ANAE to sodium fluoride. nih.gov

Quantitative Assays of Enzyme Activity

Beyond qualitative localization, this compound is integral to the quantitative measurement of esterase activity. These assays are vital for understanding enzyme kinetics, inhibitor efficacy, and physiological function.

Spectrophotometric and Colorimetric Methods

Spectrophotometric and colorimetric assays are the most common methods for quantifying esterase activity using this compound. creative-enzymes.com These methods rely on measuring the absorbance of the colored azo dye produced from the coupling reaction between the enzymatically released naphthol and a diazonium salt. researchgate.netnih.gov The rate of color formation is directly proportional to the enzyme's activity. nih.gov

Several protocols have been developed to optimize these assays. Some methods involve a three-step process of enzymatic hydrolysis, quenching the reaction, and then forming the dye complex. researchgate.net Others utilize a continuous monitoring approach where the formation of the azo dye complex is recorded in real-time. nih.govresearchgate.net The choice of diazonium salt and the specific wavelength for absorbance measurement (often between 510 nm and 550 nm) are critical for the sensitivity and accuracy of the assay. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Product Quantification

High-Performance Liquid Chromatography (HPLC) offers a highly sensitive and specific method for quantifying the products of this compound hydrolysis. nih.govplos.org This technique can separate and quantify the parent compound, this compound, from its hydrolyzed product, the corresponding naphthol. nih.govplos.org

An RP-HPLC method can be used to measure the conversion of 1-naphthyl acetate to 1-naphthol (B170400), providing a direct measure of enzyme activity. plos.org This approach avoids potential interference from the components of the coupling reaction used in colorimetric assays. nih.gov HPLC methods have been successfully applied to determine cholinesterase activity in various biological samples, demonstrating high precision and accuracy. nih.govplos.org The limit of detection (LOD) and limit of quantification (LOQ) for the naphthol product can be determined to ensure the assay's sensitivity. nih.govplos.org

Table 2: HPLC Method Parameters for Cholinesterase Activity Quantification

| Parameter | 1-Naphthol | 1-Naphthol Acetate |

| Linearity (R²) | ≥ 0.9842 | ≥ 0.9897 |

| Accuracy (Recovery %) | 85.2%–99.6% | 82.6%–99.3% |

| Limit of Detection (LOD) | 2.0568 µM | 0.9810 µM |

| Limit of Quantification (LOQ) | 6.232 µM | 2.972 µM |

Source: Based on data from a validated RP-HPLC method for quantifying cholinesterase activity. plos.org

Application in Histochemistry and Cytochemistry

The use of this compound is well-established in histochemistry and cytochemistry for the microscopic localization of non-specific esterase activity. sigmaaldrich.comjebmh.com When blood or bone marrow films, or tissue sections, are incubated with this compound and a diazonium salt, the sites of esterase activity are marked by a colored precipitate. sigmaaldrich.com

This technique is invaluable in hematology for differentiating cell lineages. jebmh.com For instance, monocytes and macrophages typically show strong, diffuse non-specific esterase activity, which is inhibited by sodium fluoride. researchgate.netjebmh.com In contrast, granulocytic cells are generally negative with non-specific esterase stains but positive with specific esterase substrates like Naphthol AS-D chloroacetate. jebmh.com This differential staining pattern aids in the classification of leukemias and other hematological disorders. jebmh.com

Staining Protocols for Cell and Tissue Smears

The fundamental principle behind staining with this compound involves an enzymatic reaction. Non-specific esterases present in the cell hydrolyze the this compound substrate. This process liberates a free naphthol compound. sigmaaldrich.com The released naphthol derivative then immediately couples with a diazonium salt, which is also present in the staining solution, to form a highly colored, insoluble precipitate at the site of the enzyme activity. alfa-chemistry.combaso.com.cn This colored deposit, often red-brown or dark brown, allows for the microscopic visualization of NSE-positive cells. pscientifics.comalfa-chemistry.com Because the substrate is not specific to a single esterase, the technique is often referred to as "Non-specific Esterase Stain". alfa-chemistry.combaso.com.cn

Staining protocols are applicable to a variety of specimen types, including blood films, bone marrow smears, tissue-touch preparations, cytocentrifuge preparations, and frozen tissue sections. sigmaaldrich.comsigmaaldrich.com The enzyme activity does not typically survive paraffin (B1166041) processing. sigmaaldrich.com

A typical staining procedure involves several key steps:

Fixation: The cell smear or tissue section is first fixed, commonly with a formaldehyde-based solution, to preserve cellular morphology. pscientifics.comalfa-chemistry.com This is followed by rinsing with distilled water. pscientifics.com

Preparation of Working Solution: A fresh working solution is prepared immediately before use. alfa-chemistry.com This typically involves mixing a diazonium salt solution (often formed by reacting pararosaniline with sodium nitrite) with a phosphate (B84403) buffer, followed by the addition of the α-Naphthyl acetate substrate solution. pscientifics.comalfa-chemistry.com For inhibition tests, sodium fluoride (NaF) can be added to this working solution. pscientifics.comalfa-chemistry.com

Incubation: The prepared working solution is applied to the fixed slide, ensuring the specimen is completely covered. The slide is then incubated, often at 37°C, for a period ranging from 15 to 60 minutes to allow the enzymatic reaction to occur. pscientifics.comalfa-chemistry.comsigmaaldrich.com

Counterstaining: After incubation and rinsing, a counterstain such as Methyl Green or Hematoxylin is applied. pscientifics.comalfa-chemistry.com This stains the cell nuclei (typically blue or green), providing a contrast to the colored precipitate of the esterase reaction in the cytoplasm. pscientifics.com

Examination: The slide is then dried and examined under a microscope to identify cells exhibiting positive staining and to observe the specific pattern of the precipitate. pscientifics.comalfa-chemistry.com

The components of a typical non-specific esterase staining kit are detailed in the table below.

| Component | Chemical Ingredient | Purpose |

| Fixative (Solution A) | Formaldehyde | Preserves cell morphology. alfa-chemistry.com |

| Pararosaniline (Solution B) | Pararosaniline Hydrochloride | Reacts with sodium nitrite (B80452) to form a diazonium salt. alfa-chemistry.com |

| Sodium Nitrite (Solution C) | Sodium Nitrite | Reacts with pararosaniline to form a diazonium salt. alfa-chemistry.com |

| Phosphate Buffer (Solution D) | Phosphate | Maintains the optimal pH for the enzymatic reaction. alfa-chemistry.com |

| Substrate (Solution E) | α-Naphthyl Acetate | Hydrolyzed by the esterase enzyme. alfa-chemistry.com |

| Counterstain (Solution F) | Methyl Green / Hematoxylin | Stains cell nuclei for contrast. pscientifics.comalfa-chemistry.com |

| Inhibitor | Sodium Fluoride (NaF) | Used to differentiate monocyte esterase activity. alfa-chemistry.com |

Differentiation of Cell Types based on Esterase Patterns

Non-specific esterase (NSE) staining using substrates like this compound is a powerful tool for differentiating hematopoietic cells based on distinct staining patterns. capes.gov.br The intensity and pattern of the cytoplasmic precipitate vary significantly among different cell lineages.

Monocytic Cells: Monocytes, macrophages, and histiocytes exhibit strong, diffuse, or dusty red-brown cytoplasmic positivity. sigmaaldrich.combaso.com.cn A key characteristic of this activity is its inhibition by sodium fluoride (NaF). capes.gov.bralfa-chemistry.com This fluoride sensitivity is a hallmark used to specifically identify cells of the monocytic lineage. capes.gov.br

T-Lymphocytes: Mature T-lymphocytes are characterized by a distinct focal staining pattern, often described as a single or a few large, globular red-brown spots or granules in the cytoplasm. baso.com.cnnih.govnih.gov This "spot pattern" is considered a cytochemical marker for T-cells. nih.gov However, some T-cells may show granular staining or no reactivity. nih.gov

B-Lymphocytes: In contrast to T-cells, B-lymphocytes are typically negative for NSE activity or may show faint, scattered granular staining. nih.gov

Granulocytes: Cells of the granulocytic lineage (neutrophils, eosinophils, basophils) are generally negative for non-specific esterase activity. sigmaaldrich.com Specific esterase stains, such as Naphthol AS-D chloroacetate esterase, are used to identify this lineage. capes.gov.bralfa-chemistry.com

Megakaryocytes and Platelets: Megakaryocytes, the large bone marrow cells that produce platelets, also stain positive with α-naphthyl acetate. ashpublications.org

The table below summarizes the characteristic non-specific esterase staining patterns in different hematopoietic cells.

| Cell Type | Staining Pattern | Fluoride Inhibition | Reference |

| Monocytes/Macrophages | Intense, diffuse cytoplasmic staining | Sensitive (Inhibited) | capes.gov.brsigmaaldrich.com |

| T-Lymphocytes | Focal, dot-like, or globular spots | Resistant | baso.com.cnnih.gov |

| B-Lymphocytes | Negative or faint, fine granules | Resistant | nih.gov |

| Granulocytes | Negative | Not Applicable | sigmaaldrich.com |

| Megakaryocytes | Positive | Resistant | ashpublications.org |

Diagnostic Relevance in Hematology and Pathology

The ability to differentiate cell types via non-specific esterase (NSE) staining gives this compound significant diagnostic utility, particularly in the classification of hematologic malignancies. nih.govbiomedscidirect.com

In the diagnosis of acute leukemias , NSE staining is fundamental. It is especially critical for identifying leukemias with a monocytic component, such as acute myelomonocytic leukemia (AMML) and acute monocytic leukemia (AMoL). biomedscidirect.com The strong, diffuse positivity in monoblasts that is inhibited by sodium fluoride helps distinguish these subtypes from other forms of acute myeloid leukemia (AML) and from acute lymphoblastic leukemia (ALL). capes.gov.brbiomedscidirect.com The French-American-British (FAB) classification system for acute leukemias incorporated NSE staining as a necessary criterion for certain diagnoses. biomedscidirect.com

NSE staining also serves as a valuable T-cell marker in the evaluation of lymphoid neoplasms. nih.govnih.gov The characteristic focal staining pattern can help identify T-cell acute lymphoblastic leukemia and T-cell lymphomas. nih.govnih.gov The expression of ANAE activity may correlate with the stages of normal T-cell differentiation, providing further insight into the nature of the malignancy. nih.gov

In the context of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML) , dual staining for non-specific esterase (using substrates like α-naphthyl butyrate (B1204436) or acetate) and specific esterase (Naphthol AS-D chloroacetate) is employed. nih.gov This dual approach helps to simultaneously identify both the monocytic and granulocytic components, which is essential for distinguishing CMML and assessing dysmyelopoiesis (abnormal blood cell development). nih.govnih.gov

The application of NSE staining in various hematologic disorders is summarized below.

| Disorder | Application of NSE Staining | Key Findings | Reference |

| Acute Monocytic Leukemia (AMoL) | Identification of malignant monoblasts | Strong, diffuse positivity, inhibited by NaF. | biomedscidirect.com |

| Acute Myelomonocytic Leukemia (AMML) | Identification of both monocytic and myeloid blasts | Monocytic component shows strong, NaF-sensitive positivity. | biomedscidirect.com |

| T-Cell Lymphoid Malignancies | Marker for neoplastic T-cells | Focal, dot-like positivity in malignant lymphocytes. | nih.govnih.gov |

| Chronic Myelomonocytic Leukemia (CMML) | Distinguishing the monocytic component | Used in dual staining to identify and quantify monocytes. | nih.gov |

Pharmacological and Biological Activities

Other Biological Activities of Naphthol Derivatives

Recent research has explored the efficacy of naphthol derivatives against various pathogens, including the bacterium Helicobacter pylori and the protozoan parasite Leishmania.

Helicobacter pylori is a bacterium that can colonize the stomach and is a major cause of peptic ulcers and gastritis. The increasing prevalence of antibiotic resistance in H. pylori necessitates the development of novel therapeutic agents. A study by Manavi and colleagues investigated the in vitro anti-H. pylori activity of a series of amidoalkyl naphthol derivatives. researchgate.netdntb.gov.ua

The study involved the synthesis of various amidoalkyl naphthols and their subsequent screening against clinical isolates of H. pylori. The researchers determined the minimum inhibitory concentration (MIC) for each compound, which is the lowest concentration that prevents visible growth of the bacterium. Several of the tested amidoalkyl naphthol derivatives demonstrated significant anti-H. pylori activity. researchgate.netdntb.gov.ua The general structure of the tested amidoalkyl naphthols is presented below.

General Structure of Tested Amidoalkyl Naphthols OH | /`--- / | |--CH-R1 \ / | ---/ NH-C=O | R2

Environmental Fate and Biotransformation

Microbial Degradation Pathways of Related Naphthol Compounds

While no studies were identified that specifically investigate the microbial degradation of Naphthol AS-E acetate (B1210297), research on other naphthol compounds provides a general framework for how such processes might occur. It is crucial to note that the ester group in Naphthol AS-E acetate would likely undergo hydrolysis as an initial step, yielding Naphthol AS-E and acetic acid, which would then be subject to further degradation.

Studies on α-naphthol have demonstrated the capability of the fungus Aspergillus niger to metabolize this compound. Within five days, Aspergillus niger can metabolize approximately 80% of α-naphthol icm.edu.plbibliotekanauki.pl. The degradation process involves the conversion of the parent compound into several metabolites icm.edu.plbibliotekanauki.pl. In combined treatments, the fungus Aspergillus niger can work in conjunction with bacteria like Bacillus subtilis to enhance the degradation efficiency of 2-naphthol (B1666908) nih.gov. This synergistic relationship helps to lower the accumulation of toxic metabolites nih.gov.

Various bacterial species have been identified as capable of degrading naphthol and its derivatives. For instance, Bacillus badius has shown the potential for biodegradation and biotransformation of α-naphthol under alkaline conditions, achieving 100% degradation within 24 hours aelsindia.com. Similarly, some Pseudomonas species have demonstrated a high capacity for degrading 1-naphthol (B170400) aelsindia.com. While some studies indicate that 1-naphthol can inhibit the swarming motility of Pseudomonas aeruginosa, this bacterium is also known to be involved in the biotransformation of other bicyclic compounds nih.govherbapolonica.pl.

The microbial degradation of naphthols proceeds through various metabolic intermediates. For α-naphthol degradation by Aspergillus niger, identified products include 1-ethyl-2-methyl benzene, acetonaphthone, 4-hydroxy-1-naphthyl sulfate, and 1,4-naphthoquinone icm.edu.plbibliotekanauki.pl. In the case of 2-naphthol degradation by a combination of Aspergillus niger and Bacillus subtilis, the main metabolites identified were 1,2-naphthalene-diol and 1,2-naphthoquinone nih.gov. Bacterial degradation of naphthalene (B1677914), a precursor to naphthols, can proceed through intermediates like salicylate and gentisate mdpi.com. The degradation of α-naphthol by Bacillus badius has been found to produce metabolites such as naphthalene dihydrodiol, catechol, and 3,4-dihydroxybenzoic acid aelsindia.com.

Table 1: Microbial Degradation of Related Naphthol Compounds

| Microorganism | Compound Degraded | Key Findings | Metabolic Intermediates |

|---|---|---|---|

| Aspergillus niger | α-Naphthol | ~80% degradation in 5 days icm.edu.plbibliotekanauki.pl. | 1-ethyl-2-methyl benzene, acetonaphthone, 4-hydroxy-1-naphthyl sulfate, 1,4-naphthoquinone icm.edu.plbibliotekanauki.pl. |

| Aspergillus niger & Bacillus subtilis | 2-Naphthol | Enhanced degradation efficiency and reduced toxic metabolite accumulation nih.gov. | 1,2-naphthalene-diol, 1,2-naphthoquinone nih.gov. |

Photodegradation Studies of Related Naphthol Compounds

Photodegradation is another important process influencing the environmental fate of naphthol compounds. Studies on 2-naphthol have shown that its decomposition is significantly enhanced in the presence of a photocatalyst like titanium dioxide (TiO2) under UV irradiation imist.ma. The degradation rate is influenced by factors such as the type and concentration of the photocatalyst, pH of the solution, and the presence of electron acceptors imist.ma. Intermediate products of 1-naphthol photo-oxidation can include phthalic acid, 1,2-naphthalenedione, and 1,4-naphthalenedione muk.ac.ir. The degradation of 1-naphthol and 1,4-naphthoquinone is reported to proceed via reaction with hydroxyl radicals generated through the photolysis of nitrites nih.gov.

Environmental Impact and Pollution Abatement Strategies

Naphthol compounds are recognized as environmental pollutants due to their toxicity to aquatic organisms and potential harm to human health icm.edu.plaelsindia.commdpi.com. They are often found in industrial wastewater, and their presence necessitates treatment before discharge icm.edu.plnih.gov. Abatement strategies focus on removing these compounds from contaminated water. One approach involves using peroxidases from plants like white radish to catalyze the removal of α-naphthol and other phenolic compounds researchgate.net. Biocatalytic production routes for compounds like α-naphthol are also being explored as a "greener" alternative to traditional chemical synthesis, aiming to reduce pollution and waste researchgate.net.

Bioremediation Potential

The ability of various microorganisms to degrade naphthols and related compounds highlights their potential for bioremediation of contaminated sites nih.govresearchgate.net. Strains of Bacillus licheniformis and Bacillus sonorensis isolated from petroleum-contaminated sites have shown the ability to degrade naphthalene and tolerate heavy metals, suggesting their utility in remediating mixed contamination researchgate.nettandfonline.com. The use of microbial consortia, such as the combination of Fusarium proliferatum and Bacillus subtilis, has been shown to be effective in the synergistic degradation of 2-naphthol in wastewater herbapolonica.plherbapolonica.pl. In situ bioaugmentation, involving the injection of specific microbes like Pseudomonas sp., has been successfully used to remove naphthalene contamination from groundwater cl-solutions.com.

Analytical Methodologies for Naphthol As E Acetate and Metabolites

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of Naphthol AS-E acetate (B1210297) from complex matrices. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of Naphthol AS-E acetate. A validated reverse-phase HPLC method can be employed for its quantification in various samples. chemsrc.com

A typical HPLC system for this analysis would utilize a C18 column as the stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase often consists of a gradient mixture of an aqueous solution with an acid modifier (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile (B52724). chemsrc.com This gradient elution allows for the effective separation of the analyte from other matrix components. Detection is commonly achieved using a Diode Array Detector (DAD) or a mass spectrometer (MS). wikipedia.orgnih.gov

Key parameters for a hypothetical HPLC method are detailed in the table below.

| Parameter | Condition |

| Stationary Phase | C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) chemsrc.com |

| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile (Gradient) chemsrc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV/Vis (DAD) at a specific wavelength (e.g., 290 nm) or MS alfa-chemistry.comshivacheminternational.com |

| Internal Standard | A structurally similar compound, like Vitamin E acetate, can be used. |

The method's validation would include assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For instance, a linear calibration curve might be established over a concentration range of 10-500 µg/mL. chemsrc.com The accuracy of the method can be confirmed by recovery studies at different concentration levels. chemsrc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For a non-volatile compound like this compound, analysis by GC-MS typically requires a derivatization step to increase its volatility. This often involves the hydrolysis of the acetate and amide groups, followed by silylation or acetylation of the resulting naphthol derivative.

The sample preparation process is critical and may involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the sample matrix. The derivatized analyte is then injected into the GC, where it is separated on a capillary column, such as a (5%-phenyl)-methylpolysiloxane column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification and quantification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes.

| Step | Description |

| Sample Prep | Enzymatic or chemical hydrolysis to cleave the acetate and amide bonds. |

| Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). |

| Derivatization | Silylation (e.g., with BSA+TMCS) to increase volatility. |

| GC Column | (5%-phenyl)-methylpolysiloxane capillary column. |

| Ionization | Electron Ionization (EI) at 70 eV. |

| Detection | Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) mode. |

Thin Layer Chromatography (TLC) combined with a bioassay, also known as bioautography, provides a rapid and effective method for screening for bioactive compounds. For this compound, a common application is in the detection of enzyme inhibition, such as acetylcholinesterase (AChE) or lipase.

The principle of this assay involves the enzymatic cleavage of the acetate group from the naphthol derivative. A sample extract is spotted on a TLC plate (e.g., silica gel) and developed using a suitable mobile phase to separate the components. After development, the plate is sprayed with the enzyme solution, followed by a substrate solution containing this compound (or a similar naphthyl acetate). In regions where there is no inhibitor, the enzyme hydrolyzes the acetate, releasing the naphthol. This product then reacts with a chromogenic reagent, such as Fast Blue B salt, to produce a colored background (typically purple). Zones where an inhibitor is present will appear as clear or white spots against this colored background, indicating enzymatic inhibition.

| Component | Function |

| Stationary Phase | Silica gel TLC plate. |

| Mobile Phase | A solvent system tailored to the polarity of the analytes (e.g., ethyl acetate-methanol-water). |

| Enzyme | The target enzyme for the inhibition assay (e.g., Acetylcholinesterase). |

| Substrate | This compound or a similar naphthyl acetate. |

| Visualizing Agent | Fast Blue B salt or a similar diazonium salt. |

| Detection | Visual observation of white spots (inhibition zones) on a colored background. |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of this compound and its metabolites. These techniques provide detailed information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. For this compound (N-(4-chlorophenyl)-3-acetoxy-naphthalene-2-carboxamide), both ¹H and ¹³C NMR would provide key structural information.

In the ¹H NMR spectrum, a characteristic singlet peak for the methyl protons of the acetate group would be expected in the region of δ 2.0-2.5 ppm. The aromatic protons on the naphthalene (B1677914) and chlorophenyl rings would appear as a series of multiplets in the downfield region, typically between δ 7.0 and 8.5 ppm. The amide proton (N-H) would likely appear as a broad singlet further downfield.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the ester and amide groups (around δ 160-170 ppm), the methyl carbon of the acetate group (around δ 20-25 ppm), and the various aromatic carbons of the naphthalene and chlorophenyl rings.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Acetate (CH₃) | ~2.3 |

| Aromatic (Ar-H) | 7.0 - 8.5 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would display several key absorption bands confirming its structure.

A strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration would be expected around 1760-1740 cm⁻¹. The amide carbonyl (C=O) stretch would typically appear at a lower frequency, around 1680-1650 cm⁻¹. Other significant peaks would include the N-H stretch of the amide (around 3300 cm⁻¹), C-O stretching for the ester group (around 1250-1000 cm⁻¹), and characteristic absorptions for the aromatic rings (C=C stretching around 1600-1450 cm⁻¹ and C-H stretching above 3000 cm⁻¹).

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic) | >3000 |

| C=O Stretch (Ester) | ~1750 |

| C=O Stretch (Amide) | ~1670 |

| C=C Stretch (Aromatic) | 1600-1450 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for the structural elucidation and identification of Naphthol AS pigments, including this compound. Various MS methods have been employed to characterize this class of compounds, often coupled with chromatographic separation techniques like Pyrolysis-Gas Chromatography (Py-GC/MS) or Liquid Chromatography (LC-MS). researchgate.netscispace.com

The fragmentation of Naphthol AS pigments is typically studied to understand their chemical structure. Techniques such as collision-induced dissociation are used to break down the molecule into characteristic fragment ions. researchgate.net For the broader class of β-naphthol and Naphthol AS pigments, fragmentation in negative-ion mode is often dominated by cleavages around the central azo bond. researchgate.net The ionization method is critical, and "soft ionization" techniques are preferred to minimize excessive fragmentation and preserve the molecular ion. Secondary Ion Mass Spectrometry with MeV primary ions (MeV-SIMS) has been shown to be effective for this purpose, as it provides high sensitivity with low fragmentation of the organic molecules. researchgate.netacs.org

Common fragmentation patterns for Naphthol AS pigments involve the cleavage of the amide bond and the azo linkage. Py-GC/MS analysis of Naphthol AS pigments reveals characteristic pyrolysis products that aid in their identification. For instance, the analysis of related Naphthol AS pigments often yields fragments corresponding to the naphthol portion and the aniline (B41778) derivative portion of the molecule. scispace.comresearchgate.net High-resolution mass spectrometry, when coupled with an efficient chromatographic separation, provides a robust method for the qualitative recognition of this class of molecules in various formulations. researchgate.net

Table 1: Mass Spectrometry Techniques for Naphthol AS Pigment Analysis

| Technique | Ionization Mode | Key Findings | Reference |

|---|---|---|---|

| LC/ESI-Q-TOF MS | Negative-ion | Characterization of collision-induced dissociation fragmentation pathways. researchgate.net | |

| Py-GC/MS | Electron Ionization | Identification of characteristic pyrolysis products for pigment identification. scispace.com | |

| MeV-SIMS | Positive-ion | High sensitivity, low fragmentation, allows for detection of molecular ions. researchgate.netacs.org |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of colored compounds like this compound. The method relies on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration.

The analysis involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax). For the Naphthol AS class of dyes, the λmax can vary depending on the specific structure and the solvent used. For example, studies on related Naphthol AS compounds have reported different λmax values:

Naphthol AS-G: λmax at 480 nm. scispace.com

Naphthol AS: λmax at 400 nm. chemsociety.org.ng

Naphthol AS-BO: Two maxima observed at 315 nm and 604.5 nm, with the peak at 604.5 nm decreasing during degradation studies due to the breaking of the N=N bond. uctm.edu

A study on the precursor molecules, 1-naphthol (B170400) and 2-naphthol (B1666908), found λmax values at 321.6 nm and 273.6 nm in water, and 323.0 nm and 275.4 nm in chloroform, respectively. researchgate.net This indicates that the core naphthol structure strongly influences the UV-Vis absorption profile of the larger this compound molecule. The development of a UV-Vis spectrophotometric method for this compound would require determining its specific λmax in a suitable solvent and establishing a calibration curve based on Beer-Lambert's law. researchgate.net

Method Validation and Performance Evaluation

Analytical method validation is essential to ensure that a chosen method is suitable for its intended purpose. alfa-chemistry.com The validation process for methods analyzing this compound would involve evaluating several key performance characteristics as outlined by regulatory guidelines.

Accuracy, Precision, Sensitivity, and Robustness

Accuracy: This refers to the closeness of the measured value to the true value. For the naphthol assay, intraday and interday accuracies were reported between 92.2% and 99.9%. oup.com Recovery studies for other azo dyes have shown satisfactory results, typically ranging from 92% to 109%. researchgate.net

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the naphthol analysis, intraday precision was 0.3%-3.9% and interday precision was 0.4%-4.1%. oup.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For the GC-MS method for naphthols, the LOD and LOQ were 0.30 µg/L and 1.00 µg/L, respectively. oup.com

Robustness: This is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of its reliability during normal usage.

Linearity and Reproducibility

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A validated method for 1- and 2-naphthols demonstrated excellent linearity over a concentration range of 1-100 µg/L, with a correlation coefficient (R²) greater than 0.999. oup.com Similarly, a UV-Vis method for naphthols obeyed Beer-Lambert's law in the concentration range of 1-40 μg/mL. researchgate.net

Reproducibility: This assesses the precision between different laboratories. While inter-laboratory data is not provided in the search results, the low RSD values for interday precision (0.4%-4.1%) for the naphthol assay suggest good single-laboratory reproducibility. oup.com

Table 2: Representative Method Validation Parameters (based on 1- and 2-Naphthol Analysis)

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 1-100 µg/L | oup.com |

| Correlation Coefficient (R²) | > 0.999 | oup.com |

| Accuracy (Intraday) | 92.2% - 99.9% | oup.com |

| Accuracy (Interday) | 93.4% - 99.9% | oup.com |

| Precision (Intraday RSD) | 0.3% - 3.9% | oup.com |

| Precision (Interday RSD) | 0.4% - 4.1% | oup.com |

| Limit of Detection (LOD) | 0.30 µg/L | oup.com |

| Limit of Quantification (LOQ) | 1.00 µg/L | oup.com |

| Recovery | 90.8% - 98.1% | oup.com |

Future Research Directions and Translational Prospects

Development of Naphthol AS-E Acetate-Based Therapeutics

Naphthol AS-E has been identified as an inhibitor of gene transcription activated by the cyclic-AMP response element binding protein (CREB). nih.gov Overactivation of CREB is a hallmark of various cancers, making inhibitors of this pathway potential anticancer agents. nih.gov Naphthol AS-E has demonstrated selective cytotoxicity against cancer cells while having limited effects on normal cells. nih.gov

Future research is directed towards enhancing the therapeutic potential of Naphthol AS-E through the development of prodrugs. One such approach involves the synthesis of O-aminated Naphthol AS-E derivatives. nih.gov This strategy aims to improve the aqueous solubility and allow for reductive activation of the compound, potentially leading to more effective and targeted cancer therapies. nih.gov Although initial synthetic attempts for a specific O-amino Naphthol AS-E were not fully successful, an O-tert-butylamino derivative was synthesized. nih.gov However, this derivative was found to be biologically inactive, suggesting that the steric and electronic effects of the t-butyl group hindered the necessary N-O bond cleavage for activation. nih.gov

Further research in this area will likely focus on synthesizing different O-aminated derivatives with varying steric and electronic properties to optimize reductive activation and therapeutic efficacy. The development of this compound-based therapeutics represents a promising frontier in the quest for novel cancer treatments.

Amidoalkyl naphthols, a class of compounds related to the core structure of Naphthol AS-E acetate (B1210297), have shown a diverse range of biological activities, including antiviral, antibacterial, antifungal, and antiparasitic properties. mdpi.com Furthermore, some derivatives have exhibited potential as antioxidants and inhibitors of enzymes like cholinesterase and α-glucosidase. mdpi.com These findings suggest that derivatives of this compound could be explored for a wider range of therapeutic applications beyond cancer.

The following table summarizes the biological activities of some amidoalkyl naphthol derivatives, highlighting the potential areas for future investigation with this compound derivatives.

| Compound/Derivative | Biological Activity | Reference |

| Pyrazole or indole-containing amidoalkyl naphthols | Antibacterial against Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus subtilis | mdpi.com |

| Various amidoalkyl naphthols | Anti-leishmanial activity against L. donovoni | mdpi.com |

| General amidoalkyl naphthols | Antiviral, antifungal, antiparasitic | mdpi.com |

| General amidoalkyl naphthols | Antioxidant, cholinesterase and α-glucosidase inhibition | mdpi.com |

Advanced Material Science Applications Involving this compound Derivatives

While specific research on the material science applications of this compound is limited, the broader class of naphthol derivatives has been investigated for various advanced material applications. These studies provide a foundation for future research into the potential of this compound derivatives in this field.

One area of interest is the development of corrosion inhibitors. Theoretical studies on 1-naphthol (B170400) derivatives with different electron-withdrawing and electron-donating substituents have been conducted to predict their ability to protect metal surfaces. researchgate.net By modifying the substituents on the naphthol ring, it may be possible to design dedicated corrosion inhibitors for specific surfaces. researchgate.net The influence of substituent type and position on the geometry of the aromatic ring and the reactivity of the compound are key factors in these investigations. researchgate.net

Another promising application for naphthol derivatives is in the field of nonlinear optics (NLO). The polarizability and hyperpolarizability of 1-naphthol derivatives have been calculated to determine their potential for use in NLO devices. researchgate.net The high stability of the aromatic structure combined with the polarity introduced by substituents makes these compounds promising candidates for NLO materials. researchgate.net Future research could explore the synthesis and characterization of this compound derivatives with optimized NLO properties.

The polymerization of 5-amino-1-naphthol (B160307) has also been highlighted as a particularly interesting area of research. researchgate.net This polymer has been utilized as a sensitive and selective electrochemical sensor. researchgate.net This suggests that polymers based on derivatives of this compound could be developed for various sensing and electronic applications.

Integration of this compound in Novel Biosensing Technologies

Naphthol derivatives have shown significant promise in the development of novel biosensing technologies, particularly as fluorescent probes. nih.govmedchemexpress.com While direct applications of this compound in this area have not been extensively reported, the properties of related compounds suggest a strong potential for its future use.

Naphthalene (B1677914) derivatives are a class of fluorescent probes with a conjugated structure that can be modified to modulate their optical properties. nih.gov They offer advantages such as low cost, good stability, structural plasticity, and high quantum efficiency, making them suitable for fluorescence imaging. nih.gov 1-naphthol, for instance, has been used as an excited-state proton transfer (ESPT) fluorescent molecular probe to sense hydrophobic domains in micellar aggregation and to accurately detect sol-gel transitions. medchemexpress.com

A significant application of naphthyl acetates in biosensing is in the detection of enzyme activity. For example, a bioautographic enzyme assay on TLC plates has been developed for screening acetylcholinesterase inhibitors. researchgate.net This method relies on the enzymatic cleavage of 1-naphthyl acetate to 1-naphthol, which then reacts with a dye to produce a colored product. researchgate.net The presence of an inhibitor is indicated by the absence of color. researchgate.net Similarly, α-naphthyl acetate and β-naphthyl acetate are commonly used substrates for staining gels to detect esterase activity. nih.gov

Naphthol AS-D acetate is utilized in histological research as a histochemical substrate for the localization of esterases. targetmol.com This principle of enzymatic cleavage of a naphthol acetate derivative to produce a detectable signal is directly transferable to the development of biosensors. Future research could focus on designing and synthesizing this compound-based substrates for the detection of specific enzymes, potentially leading to new diagnostic tools and research reagents.

The following table outlines the use of various naphthol derivatives in biosensing applications, indicating potential directions for this compound.

| Naphthol Derivative | Application | Detection Principle | Reference |

| 1-Naphthyl acetate | Acetylcholinesterase inhibition assay | Enzymatic cleavage to 1-naphthol and subsequent colorimetric reaction | researchgate.net |

| α-Naphthyl acetate | Esterase activity detection in gels | Enzymatic cleavage to α-naphthol and staining | nih.gov |

| β-Naphthyl acetate | Esterase activity detection in gels | Enzymatic cleavage to β-naphthol and staining | nih.gov |

| Naphthol AS-D acetate | Histochemical localization of esterases | Enzymatic cleavage to an insoluble naphthol derivative that is then visualized | targetmol.com |

| 1-Naphthol | Fluorescent probe for microenvironmental changes | Excited-state proton transfer (ESPT) fluorescence | medchemexpress.com |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are powerful tools for understanding the structure, properties, and reactivity of molecules. 117.239.78 While specific computational studies on this compound are not widely available, research on related naphthol compounds demonstrates the potential of these methods to guide future experimental work.